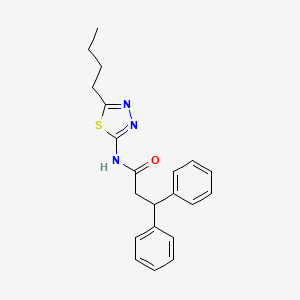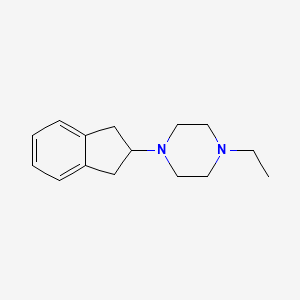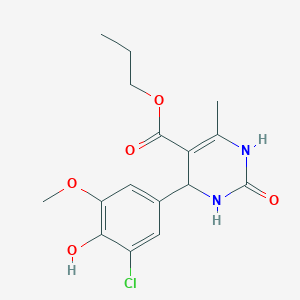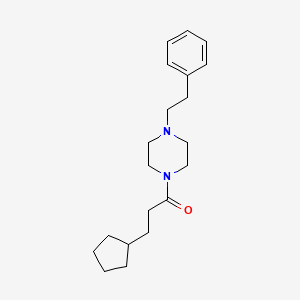
N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide, also known as AH7614, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the class of compounds known as diarylethers, which have been found to have a wide range of biological activities. In
作用机制
The mechanism of action of N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cellular signaling pathways. Specifically, it has been found to inhibit the activity of protein kinases and phosphodiesterases, which play important roles in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide has been found to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection against neurodegeneration. Additionally, it has been found to have antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the advantages of using N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide in lab experiments is its ability to inhibit the activity of specific enzymes involved in cellular signaling pathways. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are many potential future directions for research on N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide. Some possible areas of investigation include:
- Further studies on the mechanism of action of this compound, including the identification of specific targets and pathways involved in its therapeutic effects.
- The development of more efficient synthesis methods for this compound, which could improve its availability for research and potential clinical use.
- Clinical trials to evaluate the safety and efficacy of this compound in humans, particularly in the treatment of cancer, inflammation, and neurodegenerative disorders.
- The investigation of potential synergistic effects between N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide and other compounds, which could enhance its therapeutic effects.
合成方法
N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 2-chlorophenylamine with 4-cyano-2-methoxyphenol, followed by acetylation with acetic anhydride. The final product is obtained after purification through column chromatography.
科学研究应用
N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide has been found to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have anti-inflammatory effects in animal models of inflammation. Additionally, it has been investigated for its potential to protect against neurodegeneration in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-21-15-8-11(9-18)6-7-14(15)22-10-16(20)19-13-5-3-2-4-12(13)17/h2-8H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKKULLJTGEQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B4940888.png)
![11-methyl-4-(3-phenoxybenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4940900.png)

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B4940910.png)
![1-[(2-bromophenoxy)acetyl]-4-methylpiperidine](/img/structure/B4940915.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4940928.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B4940929.png)
![1-(3-chlorophenyl)-5-{[(2-chlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4940932.png)




![2-(4-chlorophenyl)-4-{[(2-methoxy-4-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4940951.png)
